Dicholest-5-en-3-yl hydrogen phosphate

Description

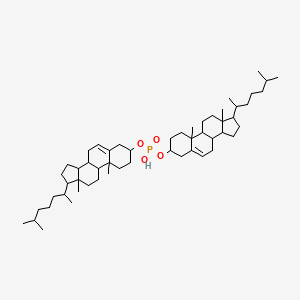

Dicholest-5-en-3-yl hydrogen phosphate is a sterol-derived organophosphate compound characterized by a cholesterol backbone (cholest-5-ene) substituted with a hydrogen phosphate group at the 3-position. This structural modification imparts amphiphilic properties, enabling interactions with lipid membranes and biomolecules.

Properties

CAS No. |

24352-58-7 |

|---|---|

Molecular Formula |

C54H91O4P |

Molecular Weight |

835.3 g/mol |

IUPAC Name |

bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C54H91O4P/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-39-33-41(25-29-51(39,7)49(43)27-31-53(45,47)9)57-59(55,56)58-42-26-30-52(8)40(34-42)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)54(48,10)32-28-50(44)52/h17-18,35-38,41-50H,11-16,19-34H2,1-10H3,(H,55,56) |

InChI Key |

ZGBCOZWHGXAJNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicholest-5-en-3-yl hydrogen phosphate typically involves the phosphorylation of cholesterol. This can be achieved through various methods, including the reaction of cholesterol with phosphoric acid or its derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that optimize the reaction conditions for maximum efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions: Dicholest-5-en-3-yl hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the phosphate group or the cholesterol backbone.

Substitution: The phosphate group can be substituted with other functional groups to create new compounds with altered properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various phosphorylated cholesterol derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Dicholest-5-en-3-yl hydrogen phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a component of pharmaceutical formulations.

Industry: It is used in the production of specialized materials, such as surfactants and emulsifiers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dicholest-5-en-3-yl hydrogen phosphate involves its interaction with cellular membranes and proteins. The phosphate group allows it to participate in various biochemical pathways, influencing cell signaling and membrane dynamics. Its molecular targets include membrane-bound enzymes and receptors, which it can modulate to exert its effects.

Comparison with Similar Compounds

Structural Comparison

The following compounds share key features with Dicholest-5-en-3-yl hydrogen phosphate, such as phosphate groups attached to aromatic or aliphatic backbones:

Key Observations :

- This compound’s sterol backbone distinguishes it from aromatic (e.g., indole, benzene) or sugar-derived (e.g., cyclopentane-methanol) analogs.

Physicochemical Properties

Critical properties such as molecular weight, hydrophobicity (XLogP3), and hydrogen bonding capacity are compared below:

Key Observations :

- This compound’s high molecular weight and XLogP3 (~7.5 estimated) reflect its sterol-derived hydrophobicity, contrasting sharply with smaller, polar analogs like (5-iodoindolyl) phosphate (XLogP3 = 1).

- The cyclopentane-methanol derivative exhibits extreme polarity due to multiple phosphate and hydroxyl groups, making it water-soluble, unlike sterol phosphates.

Functional and Application Comparison

Key Observations :

- This compound’s sterol backbone suggests utility in membrane dynamics research, whereas indole or pyridoxal phosphates are tailored for enzyme-substrate interactions.

- Industrial phosphates (e.g., diphenyl hydrogen phosphate) prioritize thermal stability and solubility, unlike biologically active analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.